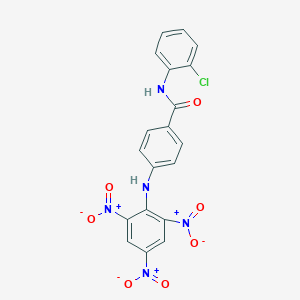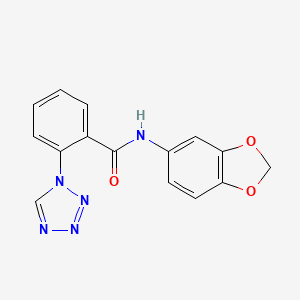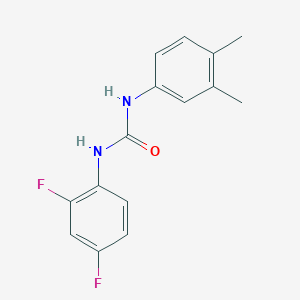
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features two aromatic rings substituted with fluorine and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 3,4-dimethylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
-
Step 1: Preparation of Isocyanate Intermediate
- React 2,4-difluoroaniline with phosgene to form 2,4-difluorophenyl isocyanate.
- Reaction conditions: Anhydrous conditions, inert atmosphere, temperature control.
-
Step 2: Formation of Urea Derivative
- React 2,4-difluorophenyl isocyanate with 3,4-dimethylaniline to form N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)urea.
- Reaction conditions: Stirring, temperature control, solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(2,4-difluorophenyl)-N’-(3,4-dimethylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBHRJFDPYVQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
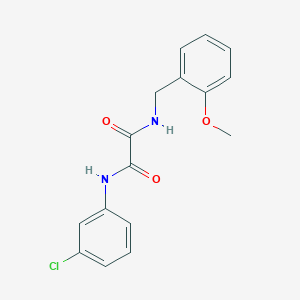
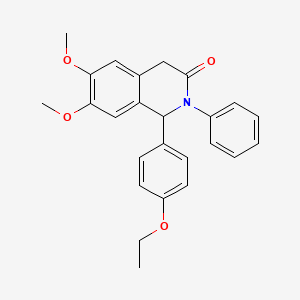
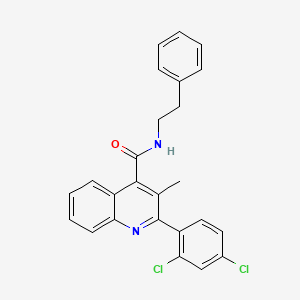
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
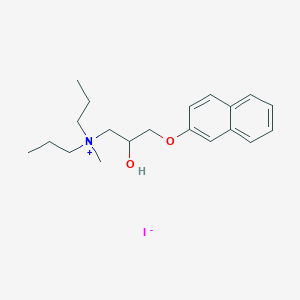
![METHYL 4-(3-{[(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B5216177.png)
![2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide](/img/structure/B5216185.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)
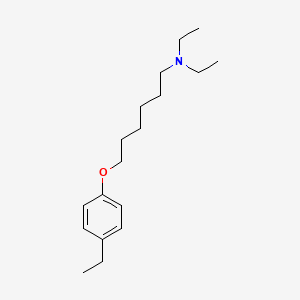
![2-[2-(4-ethoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;hydrochloride](/img/structure/B5216210.png)
![propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B5216223.png)
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
